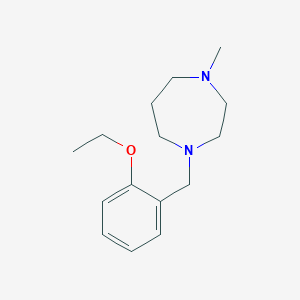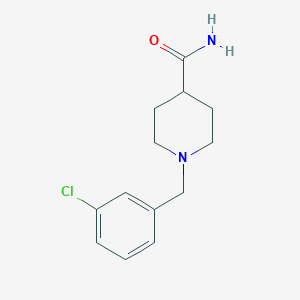
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The mechanism of action of 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the formation of a toxic metabolite, MPP+, which selectively damages dopaminergic neurons in the brain. MPP+ is taken up by dopamine transporters, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the selective degeneration of dopaminergic neurons in the substantia nigra, as well as oxidative stress and mitochondrial dysfunction. This compound has also been shown to induce apoptosis in cancer cells, making it a potential tool for cancer research and drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its ability to selectively target dopaminergic neurons in the brain, making it a valuable tool for researchers studying Parkinson's disease. However, this compound also has a number of limitations, including its toxicity and the fact that it is difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for research involving 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, including the development of new treatments for Parkinson's disease and other neurodegenerative disorders. Other potential areas of research include the use of this compound in cancer research and drug development, as well as the study of the mechanisms of oxidative stress and mitochondrial dysfunction. Overall, this compound is a valuable tool for researchers in a variety of different fields, and its potential applications are still being explored.
Méthodes De Synthèse
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized using a variety of different methods, including the reaction of 2-methylthio-4-(2-nitrovinyl)thiazole with phenylacetylene in the presence of a palladium catalyst. Other methods involve the reaction of 2-methylthio-4-(2-bromoethyl)thiazole with phenylacetylene in the presence of a base, or the reaction of 2-methylthio-4-(2-chloroethyl)thiazole with phenylacetylene in the presence of a copper catalyst.
Applications De Recherche Scientifique
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been used in a variety of different scientific research applications, including studies of the nervous system, cancer research, and drug development. One of the most well-known uses of this compound is in the study of Parkinson's disease, where it has been shown to cause a selective degeneration of dopaminergic neurons in the substantia nigra. This makes this compound a valuable tool for researchers studying the mechanisms of Parkinson's disease and potential treatments for the condition.
Propriétés
IUPAC Name |
(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c1-10(8-11-6-4-3-5-7-11)9-12-13(16)18-14(15-12)17-2/h3-9H,1-2H3/b10-8+,12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKLGBXASGGZCP-RFDRRPSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2-(methylthio)phenoxy]methyl}-N-[(3S)-2-oxo-3-azepanyl]-3-isoxazolecarboxamide](/img/structure/B5003618.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5003624.png)
![N-(2-ethylphenyl)-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5003632.png)
![N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B5003644.png)
![1-(2-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5003646.png)
![3-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5003654.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5003660.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5003662.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5003672.png)



